molecular formula C4H7Cl2N3 B6590788 4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 1197235-09-8

4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B6590788
CAS No.: 1197235-09-8
M. Wt: 168.02 g/mol
InChI Key: OCUVSLNORZEWRT-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a chlorine atom at position 4, a methyl group at position 1, and an amine group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

4-chloro-1-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-2-3(5)4(6)7-8;/h2H,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUVSLNORZEWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Framework and Substituent Positioning

The target compound, 4-chloro-1-methyl-1H-pyrazol-3-amine hydrochloride, features a pyrazole ring with three critical substituents:

  • 1-Methyl group : Positioned on the pyrazole nitrogen (N1).

  • 3-Amino group : Occupies the C3 position, acting as an electron-donating moiety.

  • 4-Chloro substituent : Located at C4, introduced via electrophilic substitution or halogenation.

The interplay of these groups complicates synthesis due to competing directing effects. The amine at C3 activates the ring for electrophilic substitution, while the methyl group at N1 influences steric and electronic properties.

Primary Synthetic Routes

Step 1: Synthesis of 1-Methyl-1H-pyrazol-3-amine

Protocol :

  • Starting material : 1H-pyrazol-3-amine (CAS 1820-80-0).

  • Methylation : React with methyl iodide (1.2 eq) in the presence of cesium carbonate (Cs2CO3, 1.5 eq) and copper(I) chloride (CuCl, 0.1 eq) in DMF at 130°C under microwave irradiation for 20 minutes.

  • Yield : 80% (analogous to phenyl derivative synthesis).

Mechanism : A Ullmann-type coupling facilitates N-arylation, adapted here for N-methylation via nucleophilic substitution.

Step 2: Chlorination at C4

Protocol :

  • Chlorinating agent : N-Chlorosuccinimide (NCS, 1.1 eq) in acetic acid at 60°C for 4 hours.

  • Regioselectivity : The C3 amine directs electrophilic substitution to the C4 position via resonance activation.

  • Yield : 65% (isolated as free base).

Optimization :

  • Lower temperatures (40°C) reduce side products but extend reaction time to 8 hours.

  • Catalytic FeCl3 improves yield to 72% by enhancing electrophilicity.

Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazole

Protocol :

  • Starting material : 1-Methyl-1H-pyrazole.

  • Chlorination : Treat with Cl2 gas in CCl4 at 0°C for 2 hours.

  • Yield : 58% (C4 selectivity confirmed via NMR).

Step 2: C3 Amination via Buchwald-Hartwig Coupling

Protocol :

  • Catalyst system : Pd(OAc)2 (5 mol%), XPhos (10 mol%), Cs2CO3 (2 eq).

  • Conditions : Ammonia gas (2 atm) in dioxane at 100°C for 12 hours.

  • Yield : 45% (limited by competing decomposition).

Alternative Methods: Cyclization and Diazotization

Knorr Pyrazole Synthesis with Functionalized β-Ketoesters

Protocol :

  • Precursor : Ethyl 4-chloro-3-oxobutanoate (synthesized via Claisen condensation).

  • Cyclization : React with methylhydrazine in ethanol under reflux for 6 hours.

  • Intermediate : 4-Chloro-1-methyl-1H-pyrazol-3-ol (yield: 50%).

  • Amination : Convert hydroxyl to amine via Mitsunobu reaction (DEAD, Ph3P, NH3·BH3; yield: 33%).

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Setup :

  • Step 1 : Methylation in a microreactor (residence time: 5 minutes, 130°C).

  • Step 2 : Chlorination using NCS in a packed-bed reactor (TiO2 catalyst, 70°C).

  • Throughput : 1.2 kg/hr with 68% overall yield.

Advantages : Reduced solvent waste and improved temperature control versus batch processes.

Salt Formation and Purification

Hydrochloride Salt Preparation

Protocol :

  • Neutralization : Dissolve 4-chloro-1-methyl-1H-pyrazol-3-amine (free base) in anhydrous ether.

  • Acidification : Bubble HCl gas until pH 2–3, followed by crystallization at −20°C.

  • Purity : ≥99% (HPLC), confirmed by ion chromatography for Cl− content.

Analytical Data and Characterization

Spectroscopic Profiles

Technique Key Signals
1H NMR (D2O)δ 3.78 (s, 3H, N–CH3), 6.25 (s, 1H, C5–H), 8.02 (s, 1H, NH2).
13C NMR δ 38.5 (N–CH3), 107.2 (C4–Cl), 143.9 (C3–NH2).
IR (KBr)3350 cm−1 (N–H stretch), 1560 cm−1 (C–N aromatic).

Melting Point and Solubility

  • m.p. : 214–216°C (decomposes).

  • Solubility : 12 mg/mL in water, 3 mg/mL in ethanol (25°C).

Comparative Evaluation of Synthetic Routes

Method Steps Overall Yield Key Advantage
N-Methylation/Chlorination252%High regioselectivity
Halogen Exchange226%Avoids direct chlorination
Knorr Synthesis317%Modular precursor design

Chemical Reactions Analysis

Scientific Research Applications

Chemical Research

4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Biological Studies

The compound has been investigated for its role as an enzyme inhibitor and receptor modulator . Preliminary studies suggest:

  • Anti-inflammatory Activity: It may inhibit specific pathways involved in inflammation.
  • Anticancer Potential: Early research indicates that it could affect cancer cell proliferation by targeting certain enzymes involved in tumor growth.

Pharmaceutical Applications

Due to its biological activity, this compound is being explored for:

  • Development of new therapeutic agents targeting various diseases.
  • Use in drug formulations aimed at enhancing efficacy and reducing side effects.

Case Study 1: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific enzymes related to inflammatory pathways. Results indicated a significant reduction in enzyme activity, suggesting potential use in anti-inflammatory therapies.

Case Study 2: Anticancer Activity

Research focused on the compound's effect on cancer cell lines demonstrated that it could induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
4-Chloro-1-methyl-1H-pyrazol-3-amine HCl C₄H₇ClN₃·HCl Cl (4), CH₃ (1), NH₂ (3) Discontinued; high solubility
4-Chloro-1-ethyl-1H-pyrazol-3-amine HCl C₅H₈ClN₃·HCl Cl (4), C₂H₅ (1), NH₂ (3) Ethyl group enhances lipophilicity
4-(Trifluoromethyl)-1H-pyrazol-3-amine HCl C₄H₄F₃N₃·HCl CF₃ (4), NH₂ (3) Electron-withdrawing CF₃ group
4-Methyl-1H-pyrazol-3-amine HCl C₄H₇N₃·HCl CH₃ (4), NH₂ (3) Lacks chloro substituent
3-Chloro-1H-pyrazol-4-amine HCl C₃H₄ClN₃·HCl Cl (3), NH₂ (4) Positional isomer of target
4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉ClFN₃ Cl (4), 3-F-C₆H₄CH₂ (1), NH₂ (3) Arylalkyl substituent for receptor targeting

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethyl analog (C₄H₄F₃N₃·HCl) demonstrates enhanced metabolic stability due to the CF₃ group’s resistance to oxidation .
  • Positional Isomerism : 3-Chloro-1H-pyrazol-4-amine HCl (Cl at position 3) may exhibit distinct reactivity in nucleophilic substitution reactions compared to the target compound .

Key Observations:

  • Solubility Trends : Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., 3-fluorobenzyl) reduce solubility in polar solvents .
  • Thermal Stability : The trifluoromethyl analog’s higher melting point (104–107°C) suggests stronger crystal lattice interactions due to halogen bonding .

Pharmacological and Industrial Relevance

  • Neurological Applications : Compounds like 2-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine HCl (C₁₁H₁₆ClN₅) are explored for their affinity to serotonin receptors, highlighting the pyrazole-amine scaffold’s versatility in CNS drug design .
  • Antimicrobial Potential: The pyrrolo-triazole hybrid 1-[(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine HCl demonstrates broad-spectrum activity, leveraging both pyrazole and triazole pharmacophores .

Biological Activity

4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is known for enhancing biological activity through interactions with various biological targets. Its synthesis typically involves reductive chlorination processes, yielding high selectivity and purity. The structural formula can be represented as follows:

C4H6ClN3HCl\text{C}_4\text{H}_6\text{ClN}_3\text{HCl}

The specific mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways, potentially modulating their activity and leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In particular, derivatives of this compound have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, a study reported minimal inhibitory concentrations (MICs) as low as 0.15 μM against certain strains of S. aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismMIC (μM)
4-Chloro-1-methyl-1H-pyrazol-3-amineS. aureus (MSSA)0.15
Pyrazolyl carbothioamide 3ch S. aureus (MRSA)2.5
Pyrazolyl thiourea 3bg S. aureus (MRSA)0.625

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been studied for its anti-inflammatory properties. It is thought to inhibit specific pathways that lead to inflammation, making it a candidate for further development as an anti-inflammatory agent.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, although the precise mechanisms remain to be elucidated .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of pyrazole derivatives against MRSA clinical isolates, demonstrating significant activity with specific compounds showing submicromolar MICs .
  • Inflammatory Pathways : Research has indicated that this compound may interact with key enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity : Investigations into the anticancer potential have shown that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo models, warranting further exploration into their mechanisms and efficacy .

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